![molecular formula C6H3F3N2O B1341779 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde CAS No. 304693-66-1](/img/structure/B1341779.png)
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H3F3N2O . It has a molecular weight of 176.1 and is typically stored under inert gas . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde involves the use of diisobutylaluminium hydride in toluene at -78°C .Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is 1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde has a density of 1.5±0.1 g/cm³ . Its boiling point is 153.3±40.0 °C at 760 mmHg . The compound has a vapour pressure of 3.4±0.3 mmHg at 25°C and an enthalpy of vaporization of 39.0±3.0 kJ/mol . The flash point is 46.5±27.3 °C .Scientific Research Applications
Pharmaceutical Intermediate
This compound is used as an intermediate in pharmaceutical research and development. It serves as a building block in the synthesis of more complex molecules that may have potential therapeutic effects .
Molecular Simulation
The compound is also utilized in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound as part of their molecular modeling processes .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and avoiding dust formation .
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde . For instance, the compound’s stability could be affected by storage conditions, as indicated by the recommendation to store it under inert gas .
properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDQBASERVUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590789 | |
Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
CAS RN |
304693-66-1 | |
Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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